2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid
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Overview
Description
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid, often involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid apart is its specific structure, which combines the indole moiety with additional functional groups, enhancing its biological activity and potential therapeutic applications .
Biological Activity
The compound 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid, commonly referred to as an indole derivative, exhibits significant biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound is characterized by an indole moiety linked to an amino acid derivative. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including the compound in focus. Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC of 3.90 μg/mL against Staphylococcus aureus and lower MIC values against methicillin-resistant strains (MRSA) .
- Comparison with Standard Antibiotics : The antimicrobial activity of this indole derivative was found to exceed that of standard antibiotics such as ampicillin and streptomycin in certain assays .
Anticancer Effects
The anticancer potential of this compound has been evaluated in various cancer cell lines.
Research Insights:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Inhibition of Cell Proliferation : Significant antiproliferative effects were observed, with IC50 values indicating potent activity. For instance, an analog of this compound showed IC50 values of 0.52 μM for HeLa and 0.34 μM for MCF-7 cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Arresting the cell cycle at the G2/M phase, leading to inhibited cell division .
Case Studies
Several case studies have provided insights into the practical applications and effectiveness of this indole derivative in clinical settings.
- Case Study on MRSA : A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, suggesting its potential use in treating chronic infections where biofilms are prevalent .
- Combination Therapy : Research indicates that combining this indole derivative with other antimicrobial agents enhances its efficacy against resistant bacterial strains, making it a candidate for combination therapy strategies .
Comparative Data Table
Activity Type | Compound | MIC (μg/mL) | IC50 (μM) | Notes |
---|---|---|---|---|
Antimicrobial | Indole Derivative | 3.90 | - | Effective against S. aureus |
Anticancer | Indole Derivative | - | 0.34 | Potent against MCF-7 cancer cells |
Anticancer | Indole Derivative | - | 0.52 | Potent against HeLa cancer cells |
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)15(16(21)19-11(3)17(22)23)20(4)14-7-5-6-13-12(14)8-9-18-13/h5-10,15,18H,3H2,1-2,4H3,(H,19,21)(H,22,23)/t15-/m0/s1 |
InChI Key |
TYCWTWDBQFRSIN-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2 |
Canonical SMILES |
CC(C)C(C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
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